2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole
Description
Properties
IUPAC Name |
2-(2,5-dichloropyridin-4-yl)-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-18-11-5-3-2-4-10(11)17-13(18)8-6-12(15)16-7-9(8)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWQIZPEXSGHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=NC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Reagents : Benzimidazole (1.0 eq), sodium methoxide (3.0 eq), methyl trifluoroacetate (4.0 eq)
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Solvent : Dimethylformamide (DMF)
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Conditions : Room temperature (5 minutes) followed by 10 hours at 60°C
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Workup : Ethyl acetate extraction, sodium chloride wash, anhydrous MgSO₄ drying
This method avoids hazardous alkylating agents while maintaining high regioselectivity for N-methylation. Alternative approaches using methyl iodide or dimethyl sulfate have been reported but often require stringent temperature control (−20°C to 0°C) to prevent dialkylation.
Functionalization of Pyridine Derivatives
The 2,5-dichloropyridin-4-yl moiety is typically synthesized through chlorination of pyridine precursors. While direct synthesis routes are scarce in open literature, patent data reveals two viable strategies:
Direct Chlorination of 4-Picoline
Halogen Exchange Reactions
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Starting Material : 2,5-Dibromo-4-methylpyridine
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Reagent : Copper(I) chloride (CuCl) in dimethylacetamide (DMAc)
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Conditions : 150°C, 48 hours
The direct chlorination method is preferred for industrial-scale production due to lower reagent costs, despite its moderate yield.
Coupling of 1-Methylbenzimidazole and 2,5-Dichloropyridine
The critical coupling step employs nucleophilic aromatic substitution (SNAr) to form the C–N bond between the benzimidazole and pyridine rings.
Standard Coupling Protocol
Mechanistic Considerations
The reaction proceeds through:
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Deprotonation of benzimidazole by K₂CO₃ to generate a nucleophilic nitrogen center
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Attack on the electron-deficient C4 position of 2,5-dichloropyridine
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Elimination of chloride ion to form the coupled product
Microwave-assisted synthesis reduces reaction time to 45 minutes at 150°C with comparable yields.
Alternative Synthetic Routes
Ullmann-Type Coupling
Buchwald-Hartwig Amination
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Catalyst : Pd₂(dba)₃ (2 mol%)
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Ligand : Xantphos
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Base : Cs₂CO₃
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Solvent : Toluene
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Limitation : High catalyst cost
Industrial-Scale Production Considerations
Large-scale manufacturing employs continuous flow reactors to enhance efficiency:
| Process Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 18 hours | 45 minutes |
| Temperature Control | ±5°C | ±0.5°C |
| Annual Capacity | 500 kg | 5,000 kg |
| Purity | 95–97% | 98–99% |
Flow chemistry improves heat transfer and reduces byproduct formation through precise residence time control.
Purification and Characterization
Final purification typically involves:
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Chromatography : Silica gel column with ethyl acetate/hexanes (3:7)
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Recrystallization : Ethanol/water (4:1) at −20°C
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Analytical Data :
Yield Optimization Strategies
Comparative studies identify key factors affecting reaction efficiency:
| Variable | Optimal Range | Yield Impact |
|---|---|---|
| Molar Ratio | 1:1.2 (Benz:Pyridine) | +15% vs 1:1 |
| Solvent Polarity | ε > 30 (NMP, DMF) | +22% vs THF |
| Base Strength | pKb < 5 (K₂CO₃) | +18% vs NaHCO₃ |
| Temperature | 125±5°C | +12% vs 100°C |
Side reactions predominantly involve:
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Over-alkylation at benzimidazole N3 position
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Hydrolysis of chloropyridine under prolonged heating
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
The compound has been investigated for its potential as an antimicrobial and antiviral agent. Research indicates that it may inhibit specific enzymes or receptors associated with microbial growth and viral replication. For instance, studies have shown that derivatives of benzimidazole compounds exhibit significant activity against various pathogens, suggesting a promising avenue for developing new therapeutics against infectious diseases.
Anticancer Activity
In cancer research, 2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole has demonstrated potential as an anticancer agent. Its mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preclinical studies have shown efficacy in various cancer models, indicating its role as a candidate for further development in oncology.
Materials Science
Organic Semiconductors
The compound is also being explored for its applications in materials science, particularly in the development of organic semiconductors. Its unique structural properties allow it to serve as a building block for creating advanced electronic materials, such as those used in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Light-Emitting Diodes (LEDs)
In the field of optoelectronics, this compound has been utilized in the fabrication of LEDs. The compound's photophysical properties make it suitable for enhancing the efficiency and performance of light-emitting devices.
Organic Synthesis
Building Block for Heterocyclic Compounds
As a versatile intermediate, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as nucleophilic substitution and oxidation—facilitates the development of novel chemical entities with potential therapeutic applications.
Case Studies
Several studies highlight the applications of this compound:
- Antiviral Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition against specific viral strains, suggesting potential use in antiviral drug development.
- Cancer Cell Proliferation Inhibition : Research indicated that treatment with this compound resulted in reduced proliferation rates in cultured cancer cells.
- Organic Semiconductor Development : A project focused on integrating this compound into organic semiconductor devices reported improvements in charge mobility and device efficiency.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Related Compounds
Key Observations:
Impact of Methyl Substitution :
- 1-Methylbenzimidazole exhibits antifungal properties, attributed to the methyl group’s steric effects on nitrogen lone-pair availability . This substitution in the target compound may similarly influence pharmacokinetics (e.g., metabolic stability).
Chlorophenyl vs. Dichloropyridinyl :
- 2-(4-Chlorophenyl)benzimidazole shows strong antimicrobial activity, likely due to the lipophilic chlorophenyl group enhancing membrane penetration . The dichloropyridinyl group in the target compound may offer distinct electronic interactions, possibly favoring anticancer or antiviral pathways over antimicrobial ones.
Combination with Heterocycles :
- Compounds like 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one (furan-containing) demonstrate moderate antifungal activity, highlighting how heterocyclic substituents diversify bioactivity . The dichloropyridinyl group in the target compound could similarly expand its therapeutic scope.
Research Findings and Implications
- Anticancer Potential: While direct data for the target compound are lacking, 5-Chloro-2-(phenyl)benzimidazole’s activity against specific cancer cell lines suggests that halogenated benzimidazoles may disrupt DNA repair or kinase signaling . The dichloropyridinyl group in the target compound could enhance such mechanisms.
- Neuropharmacological Applications: 2-((4-Chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole modulates GABA-A receptors, implying that benzimidazole derivatives with bulky substituents (e.g., dichloropyridinyl) might interact with CNS targets .
- Electrochemical Properties : Ferrocene-containing benzimidazoles (e.g., cis-2-(1,2-diferrocenylvinyl)-1-methylbenzimidazole ) exhibit redox activity useful in biosensing . The dichloropyridinyl group in the target compound may similarly influence electron transfer processes.
Biological Activity
2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a dichloropyridine moiety. Its unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, it may interact with:
- Kinases : Potential inhibition of kinase pathways involved in cell proliferation.
- Enzymes : Interference with metabolic enzymes that are crucial for pathogen survival or cancer cell growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against E. coli, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against lung and breast cancer cell lines. In vitro studies reported IC50 values indicating potent antiproliferative effects:
- A549 (lung cancer) : IC50 values ranging from 3.92 µM to 89.03 µM.
- T-47D (breast cancer) : IC50 values as low as 0.75 µM .
These findings suggest that the compound may induce apoptosis and disrupt the cell cycle in cancer cells.
Case Studies
- Inhibition of Tumor Growth : In a xenograft model, treatment with this compound resulted in significant tumor size reduction compared to control groups.
- Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression, similar to established drugs like erlotinib .
Data Summary
Q & A
Q. What are the optimized synthetic routes for 2-(2,5-Dichloropyridin-4-yl)-1-methylbenzimidazole, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and cyclization. Key parameters include solvent selection (e.g., DMSO for reflux), temperature control, and stoichiometric ratios. For instance, analogs like benzimidazole derivatives are synthesized via refluxing precursors in polar aprotic solvents, followed by crystallization in water-ethanol mixtures to achieve 65–80% yields . To optimize yields, employ factorial design (e.g., 2^k designs) to test variables like catalyst concentration, reaction time, and solvent polarity. Statistical analysis (ANOVA) identifies significant factors, reducing trial-and-error approaches .
Q. Example Table: Factors Affecting Synthesis Yield
| Variable | Range Tested | Impact on Yield (p-value) |
|---|---|---|
| Reaction Temperature | 80–120°C | <0.05 (significant) |
| Solvent Polarity | DMSO vs. DMF | 0.12 (insignificant) |
| Catalyst Concentration | 1–5 mol% | <0.01 (significant) |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm the benzimidazole core and substituent positions, with aromatic protons appearing as multiplets in δ 7.0–8.5 ppm. LC-MS validates molecular weight (e.g., [M+H]+ peaks), while FT-IR identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹). Purity is assessed via HPLC with C18 columns (acetonitrile/water gradients) . For reproducibility, calibrate instruments using reference standards and document retention times/spectral baselines.
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?
- Methodological Answer : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution assays. Prepare serial dilutions (1–256 µg/mL) in 96-well plates, incubate for 24h, and measure optical density (OD600) to determine MIC (minimum inhibitory concentration). Include positive controls (e.g., ampicillin) and solvent blanks. Replicate experiments ≥3 times to account for biological variability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models geometries at the B3LYP/6-31G* level. For bioactivity, perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial topoisomerase IV). Validate predictions with experimental IC50 values and SAR (structure-activity relationship) studies .
Q. Example Table: DFT-Calculated Reactivity Parameters
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| HOMO-LUMO Gap | 4.2 | Moderate reactivity |
| Molecular Electrostatic Potential | -0.15 | Electron-rich regions near Cl atoms |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, serum content) or compound purity. Conduct meta-analysis of literature data, noting variables like cell line (e.g., HEK293 vs. HeLa) or incubation time. Replicate conflicting experiments under standardized conditions (e.g., RPMI-1640 media, 5% CO₂). Use LC-MS to verify compound stability in assay buffers. For statistical rigor, apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
Q. How are reaction mechanisms (e.g., cyclization steps) elucidated using kinetic studies or isotopic labeling?
- Methodological Answer : Perform kinetic profiling by sampling reaction mixtures at intervals and analyzing via HPLC. Plot concentration vs. time to determine rate laws. Use ¹³C-labeled precursors (e.g., ¹³C-pyridine) in NMR to track bond formation. For example, isotopic shifts in ¹³C NMR (e.g., 125–135 ppm) confirm ring closure in benzimidazole synthesis .
Q. What advanced separation techniques (e.g., HPLC-PDA, preparative SFC) improve purification of stereoisomers or degradants?
- Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers using hexane/isopropanol gradients. Preparative SFC (supercritical fluid chromatography) with CO2/co-solvent systems achieves higher resolution for polar degradants. Monitor purity via diode-array detection (PDA) and collect fractions for crystallography .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
